(3-Methylnaphthalen-2-yl)methanol
Description
(3-Methylnaphthalen-2-yl)methanol is a naphthalene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a methyl (-CH₃) group at the 3-position of the naphthalene ring. This structure combines the aromatic stability of naphthalene with the reactivity of a primary alcohol, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
31554-16-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7,13H,8H2,1H3 |
InChI Key |
DOZSTMNNHWFGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring. In contrast, the trifluoromethyl (-CF₃) group in 2-(Trifluoromethyl)naphthalene-7-methanol is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .
- Hydroxymethyl Reactivity: The primary alcohol group in both this compound and 2-(Trifluoromethyl)naphthalene-7-methanol enables esterification or oxidation to carboxylic acids, similar to methanol derivatives .
Physical and Spectral Properties
- Melting Points: Derivatives like 2-(3-Methylnaphthalen-2-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (1k) exhibit melting points of 188–189°C, suggesting that this compound may have a similar range due to aromatic stacking .
- Spectroscopic Data :
Key Differences Table
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